Punigluconin
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Overview
Description
Punigluconin is an ellagitannin, a type of polyphenol compound. It is primarily found in the bark of Punica granatum (pomegranate) and Emblica officinalis (Indian gooseberry). The molecule consists of a hexahydroxydiphenic acid group and two gallic acids attached to a gluconic acid core .
Preparation Methods
Synthetic Routes and Reaction Conditions
Punigluconin can be synthesized through the isolation and characterization of ellagitannins from natural sources. The process involves extracting the compound from the bark of Punica granatum and Emblica officinalis using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from natural sources. The bark of Punica granatum and Emblica officinalis is harvested and processed to extract the compound. The extraction process is optimized to maximize yield and purity, often involving multiple steps of solvent extraction and purification .
Chemical Reactions Analysis
Types of Reactions
Punigluconin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and the polyphenolic structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like acyl chlorides or alkyl halides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Punigluconin has a wide range of scientific research applications due to its bioactive properties. It is used in:
Chemistry: As a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Industry: Used in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
Punigluconin exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound interacts with proteins like DJ-1, enhancing their protective effects against oxidative stress and neuronal damage .
Comparison with Similar Compounds
Similar Compounds
Punicalagin: Another ellagitannin found in pomegranate with similar antioxidant properties.
Pedunculagin: Found in various plants, known for its anti-inflammatory effects.
Emblicanin A and B: Found in Emblica officinalis, these compounds have strong antioxidant activities
Uniqueness of Punigluconin
This compound is unique due to its specific molecular structure, which includes a hexahydroxydiphenic acid group and two gallic acids attached to a gluconic acid core. This structure imparts distinct chemical reactivity and bioactive properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
2489623-96-1 |
---|---|
Molecular Formula |
C34H26O23 |
Molecular Weight |
802.6 g/mol |
IUPAC Name |
(2R,3S)-3-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propanoic acid |
InChI |
InChI=1S/C34H26O23/c35-12-1-8(2-13(36)21(12)42)31(50)56-28(29(30(48)49)57-32(51)9-3-14(37)22(43)15(38)4-9)27-18(41)7-54-33(52)10-5-16(39)23(44)25(46)19(10)20-11(34(53)55-27)6-17(40)24(45)26(20)47/h1-6,18,27-29,35-47H,7H2,(H,48,49)/t18-,27-,28+,29-/m1/s1 |
InChI Key |
KZEYIYXACMUTRM-WIMKJKQSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@@H]([C@H](C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Origin of Product |
United States |
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